REACTION_CXSMILES
|
C([N:8]1[CH:13]2[CH2:14][CH2:15][CH:9]1[CH2:10][C:11]([C:17]1[CH:22]=[N:21][CH:20]=[CH:19][N:18]=1)([OH:16])[CH2:12]2)C1C=CC=CC=1.C([O-])=O.[NH4+]>O.[Pd]>[N:18]1[CH:19]=[CH:20][N:21]=[CH:22][C:17]=1[C:11]1([OH:16])[CH2:12][CH:13]2[NH:8][CH:9]([CH2:15][CH2:14]2)[CH2:10]1 |f:1.2|
|
Name
|
8-Benzyl-3-pyrazin-2-yl-8-aza-bicyclo[3.2.1]octan-3-ol
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C2CC(CC1CC2)(O)C2=NC=CN=C2
|
Name
|
IMS
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed by evaporation under vacuum
|
Type
|
WASH
|
Details
|
eluting with 2 M ammonia in methanol
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=NC=C1)C1(CC2CCC(C1)N2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.11 g | |
YIELD: CALCULATEDPERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |